(6-(Difluoromethoxy)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-(Difluoromethoxy)pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C7H8F2N2O . It has a molecular weight of 174.15 . The IUPAC name for this compound is [6-(difluoromethoxy)-3-pyridinyl]methanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H,3,10H2 . The canonical SMILES representation is C1=CC(=NC=C1CN)OC(F)F .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
Research on similar pyridine derivatives, including a dipeptidyl peptidase IV inhibitor named PF-00734200, has provided insights into their metabolism, excretion, and pharmacokinetics. PF-00734200 showed rapid absorption in rats, dogs, and humans, with major routes of metabolism involving hydroxylation, amide hydrolysis, N-dealkylation, and various Phase II metabolic pathways. The study suggests that compounds like PF-00734200 are eliminated through both metabolism and renal clearance (Sharma et al., 2012).
Anti-Anoxic Activity
A study explored the synthesis of 4-arylpyridine derivatives, which included amino moieties at the C-3 position of the pyridine ring, to discover new cerebral protective agents. Some of these compounds showed significant anti-anoxic activity in mice, suggesting potential applications in protecting brain function under conditions of reduced oxygen availability (Kuno et al., 1993).
Radiolabeled Compounds for Peripheral Benzodiazepine Receptors
Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, including fluoroethoxy and fluoropropoxy derivatives, have been synthesized and evaluated for their affinity for peripheral benzodiazepine receptors. These compounds, including PBR102 and PBR111, showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors, indicating potential use in studying neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).
Acid Secretion Inhibition
KFP‐H008, a novel potassium‐competitive acid blocker, was shown to inhibit gastric acid secretion in rats effectively. This compound represents a new option for patients with acid-related diseases and provides a longer-lasting inhibitory action compared to commonly used drugs in clinical treatment (Li et al., 2017).
Induction of Cytochromes P450
Pyridine derivatives, such as picoline N-oxides, were evaluated for their ability to induce cytochrome P450 (CYP) enzymes in rat liver. The study found that particular isomers of picoline N-oxide rapidly upregulate CYP2B and CYP2E1, implicating them in enhanced lipid peroxidation observed in microsomes, which may contribute to the hepatotoxicity of pyridines (Murray et al., 1997).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
[6-(difluoromethoxy)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H,3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOFZBGNUGJSBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739520 |
Source
|
Record name | 1-[6-(Difluoromethoxy)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198103-43-3 |
Source
|
Record name | 1-[6-(Difluoromethoxy)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [6-(difluoromethoxy)pyridin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.